molecular formula C15H16ClNO3 B2976249 6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 196934-80-2

6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No. B2976249
CAS RN: 196934-80-2
M. Wt: 293.75
InChI Key: AUBWIOBFBFHVQX-UHFFFAOYSA-N
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Description

6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, commonly referred to as 3-chloro-2-methylphenylcarbamoylcyclohex-3-ene-1-carboxylic acid, is a synthetic organic compound belonging to the class of carboxylic acids. It is primarily used as a reagent in organic synthesis and is also used as a pharmaceutical intermediate. The compound has a molecular formula of C11H11ClNO2 and a molecular weight of 214.67 g/mol. It is a colorless, crystalline solid that is soluble in water, methanol, and ethanol.

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Research has explored the hydrogen bonding and crystal structures of anticonvulsant enaminones, highlighting the importance of molecular conformation and hydrogen bonding networks in determining the properties of compounds related to 6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid. For example, studies on anticonvulsant enaminones have revealed how cyclohexene rings adopt specific conformations, impacting the molecular interactions and stability of the compounds (Kubicki, Bassyouni, & Codding, 2000).

Antisepsis Agent Synthesis

Optically active cyclohexene derivatives have been synthesized for their potential as antisepsis agents, demonstrating the versatility of cyclohexene carboxylic acid derivatives in pharmaceutical applications. These studies offer insights into efficient synthetic routes and the impact of molecular chirality on biological activity (Yamada et al., 2006).

Organic Synthesis Techniques

The Curtius rearrangement has been employed in the synthesis of alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid, showcasing advanced organic synthesis techniques that enable the creation of structurally diverse and complex molecules. This research highlights the utility of cyclohex-3-ene carboxylic acid derivatives in the development of novel organic compounds with potential applications in various fields (Gómez-Sánchez & Marco-Contelles, 2005).

Microbial Resolution in Drug Precursors

The microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate to produce chiral precursors for pharmaceuticals, such as Edoxaban, illustrates the integration of biotechnology in the synthesis of medically relevant compounds. This research underscores the importance of enantioselective processes in the pharmaceutical industry and the potential of microorganisms in achieving high enantioselectivity and yield (Dou, Xu, & Ni, 2020).

properties

IUPAC Name

6-[(3-chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(19)20/h2-4,7-8,10-11H,5-6H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBWIOBFBFHVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

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